molecular formula C21H18Cl2N2O3 B10986609 (7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B10986609
M. Wt: 417.3 g/mol
InChI Key: PJJPJTZNUJIAOT-UHFFFAOYSA-N
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Description

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a chloro and hydroxy group, linked to a piperidine ring bearing a chlorophenyl and hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and hydroxy substituents. The piperidine ring is then synthesized separately and subsequently linked to the quinoline core through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, ensures consistent product quality. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro groups can be reduced to form corresponding hydroxy or amine derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses or applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable in studying cellular processes and pathways.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where quinoline and piperidine derivatives have shown efficacy.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring can interact with various receptors and proteins, modulating their activity. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperidine derivatives: Compounds like piperidine itself and its substituted derivatives.

Uniqueness

What sets (7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is its dual functional groups and the combination of quinoline and piperidine rings. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and application.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

7-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H18Cl2N2O3/c22-14-3-1-13(2-4-14)21(28)7-9-25(10-8-21)20(27)17-12-24-18-11-15(23)5-6-16(18)19(17)26/h1-6,11-12,28H,7-10H2,(H,24,26)

InChI Key

PJJPJTZNUJIAOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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